(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate
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Overview
Description
(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate is a chemical compound with the molecular formula C11H10BrF6O4P It is known for its unique structure, which includes a bromophenyl group and two trifluoroethyl groups attached to a phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate typically involves the reaction of (4-bromophenyl)methyl alcohol with bis(2,2,2-trifluoroethyl) phosphorochloridate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50-100°C).
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products such as (4-aminophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate or (4-thiocyanatophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate can be formed.
Hydrolysis: The major products are (4-bromophenyl)methyl alcohol and bis(2,2,2-trifluoroethyl) phosphate.
Scientific Research Applications
(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate has several applications in scientific research:
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the trifluoroethyl groups can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate
- (4-Fluorophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate
- (4-Methylphenyl)methyl bis(2,2,2-trifluoroethyl) phosphate
Uniqueness
(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogenated analogs. The trifluoroethyl groups also confer distinct physicochemical properties, such as increased stability and lipophilicity, making this compound particularly valuable in various research and industrial applications .
Properties
IUPAC Name |
(4-bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF6O4P/c12-9-3-1-8(2-4-9)5-20-23(19,21-6-10(13,14)15)22-7-11(16,17)18/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJRKWXKLNMWFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COP(=O)(OCC(F)(F)F)OCC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF6O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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